(E)-4-Octenoic acid
Overview
Description
(E)-4-Octenoic acid is an unsaturated fatty acid with the molecular formula C8H14O2 It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-4-Octenoic acid can be synthesized through several methods. One common approach involves the oxidation of (E)-4-octen-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the conversion of the alcohol group to a carboxylic acid group.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-octene, followed by oxidation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene, resulting in the formation of aldehydes. These aldehydes are then oxidized to produce this compound.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Octenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the double bond can be substituted with halogens (e.g., bromine or chlorine) through halogenation reactions.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed:
Epoxides or diols: from oxidation.
Alcohols: from reduction.
Halogenated derivatives: from substitution.
Scientific Research Applications
(E)-4-Octenoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its role in biological systems, particularly in the synthesis of bioactive compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (E)-4-Octenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence cellular signaling pathways. For example, its unsaturated nature allows it to participate in lipid peroxidation processes, which can affect membrane integrity and cellular function.
Comparison with Similar Compounds
(E)-4-Octenoic acid can be compared with other unsaturated fatty acids, such as:
(E)-2-Octenoic acid: Similar in structure but with the double bond between the second and third carbon atoms.
(E)-3-Octenoic acid: Similar in structure but with the double bond between the third and fourth carbon atoms.
(E)-5-Octenoic acid: Similar in structure but with the double bond between the fifth and sixth carbon atoms.
Uniqueness: The position of the double bond in this compound gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
18294-89-8 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
oct-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10) |
InChI Key |
PFHBCQFBHMBAMC-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C=C/CCC(=O)O |
SMILES |
CCCC=CCCC(=O)O |
Canonical SMILES |
CCCC=CCCC(=O)O |
density |
d20 0.93 0.924-0.930 |
melting_point |
Mp ?4 ° 4°C |
18776-92-6 | |
physical_description |
Liquid Colourless liquid; Greasy aroma |
solubility |
Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Synonyms |
4-OCTENOIC ACID |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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